REACTION_CXSMILES
|
[C:1]([CH2:6][C:7](OCC)=[O:8])(=O)[CH2:2][CH2:3][CH3:4].[C:12]1([CH:20]=[C:18]([OH:19])[CH:17]=[C:15]([OH:16])[CH:14]=1)[OH:13]>>[OH:13][C:12]1[CH:20]=[C:18]([OH:19])[CH:17]=[C:15]2[C:14]=1[C:1]([CH2:2][CH2:3][CH3:4])=[CH:6][C:7](=[O:8])[O:16]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(=CC(OC2=CC(=C1)O)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |